The synthesis of GANT 58 involves several key steps:
GANT 58 participates in various chemical reactions:
GANT 58 inhibits GLI1-induced transcription with an IC50 value of approximately 5 μM, demonstrating its potency as a GLI antagonist .
The physical and chemical properties of GANT 58 are crucial for its application in research:
GANT 58 has several significant applications in scientific research:
GANT 58 (2,3,4,5-Tetra(4-pyridyl)thiophene) is a potent small-molecule inhibitor that selectively targets the GLI family of transcription factors, particularly GLI1. It suppresses GLI1-induced transcriptional activity with an IC₅₀ of 5 μM, as validated in reporter gene assays using Shh Light II cells [5] [9]. Unlike upstream inhibitors (e.g., SMO antagonists), GANT 58 directly binds to GLI1 in the nucleus, preventing its interaction with target gene promoters. This disruption affects critical oncogenic pathways, as GLI1 regulates genes involved in proliferation (MYC, CYCLIN D1), apoptosis (BCL-2), and stemness (NANOG, SOX2) [2] [6]. In prostate cancer models, GANT 58 reduced expression of the Hh target gene PTCH1 by >50%, confirming its efficacy in blocking terminal Hedgehog signaling [6] [9].
Table 1: Transcriptional Targets of GLI1 Inhibited by GANT 58
Target Gene | Biological Function | Effect of GANT 58 |
---|---|---|
PTCH1 | Hh feedback regulator | >50% downregulation |
MYC | Cell proliferation | Significant suppression |
BCL-2 | Anti-apoptosis | Induces apoptosis |
NANOG | Stem cell maintenance | Reduces self-renewal |
GANT 58 exerts its effects downstream of SMO and SUFU, making it effective against cancers with non-canonical Hedgehog activation. SUFU typically sequesters GLI proteins in the cytoplasm, but oncogenic signals (e.g., PI3K/AKT, RAS/MEK) can override this regulation, enabling GLI nuclear translocation independent of SMO [2] [4]. GANT 58 inhibits GLI activity even in SUFU-deficient contexts, as demonstrated in T-cell acute lymphoblastic leukemia (T-ALL), where it reduced cell viability despite low SMO expression [1] [3]. This is critical because >30% of solid tumors exhibit non-canonical GLI activation via pathways like TGFβ or KRAS [4] [8]. For example, in pancreatic cancer, KRAS-driven GLI activation remains insensitive to SMO inhibitors but is suppressed by GANT 58 [2] [8].
Table 2: Canonical vs. Non-Canonical Signaling Nodes Affected by GANT 58
Signaling Node | Canonical Hh Dependence | GANT 58 Efficacy |
---|---|---|
SMO mutations | High | Resistant |
SUFU loss | Low | Effective |
PI3K/AKT activation | None (Non-canonical) | Effective |
KRAS/MEK activation | None (Non-canonical) | Effective |
GANT 58 uniquely disrupts GLI1 function post-nuclear translocation. It binds GLI1’s zinc-finger DNA-binding domain, reducing its affinity for target sequences by >70% in electromobility shift assays [6] [9]. This interaction occurs even with nuclear export signal-mutated GLI1, confirming GANT 58’s nuclear site of action [5] [9]. In prostate cancer xenografts, treatment with GANT 58 (50 mg/kg) caused GLI1 accumulation in the nucleus but blocked its transcriptional activity, limiting tumor growth by 40–60% [6] [9]. Synergistically, AKT inhibitors (e.g., perifosine) enhance GANT 58’s effects by suppressing AKT/GSK3β-mediated GLI stabilization, as shown in T-ALL cells where co-treatment increased apoptosis 2-fold compared to monotherapy [1] [3].
Table 3: Synergistic Interactions of GANT 58 with Oncogenic Pathway Inhibitors
Combination Partner | Cancer Model | Effect on GLI1 | Biological Outcome |
---|---|---|---|
Perifosine (AKT i.) | T-ALL | Dephosphorylation via AKT/GSK3β | Synergistic apoptosis induction |
PD98059 (MEK i.) | Solid tumors | Reduced ERK-mediated activation | Enhanced growth arrest |
GSK690693 (AKT i.) | Leukemia | Downregulation of nuclear GLI1 | 30% greater viability reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1